molecular formula C12H15NO B12585962 N-Methyl-N-(2-methyl-2-propen-1-yl)benzamide CAS No. 606149-46-6

N-Methyl-N-(2-methyl-2-propen-1-yl)benzamide

Cat. No.: B12585962
CAS No.: 606149-46-6
M. Wt: 189.25 g/mol
InChI Key: RWNWIVMZGIIZSN-UHFFFAOYSA-N
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Description

N-Methyl-N-(2-methyl-2-propen-1-yl)benzamide is an organic compound with the molecular formula C12H15NO It is a derivative of benzamide, where the amide nitrogen is substituted with a methyl group and a 2-methyl-2-propen-1-yl group

Properties

CAS No.

606149-46-6

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

N-methyl-N-(2-methylprop-2-enyl)benzamide

InChI

InChI=1S/C12H15NO/c1-10(2)9-13(3)12(14)11-7-5-4-6-8-11/h4-8H,1,9H2,2-3H3

InChI Key

RWNWIVMZGIIZSN-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CN(C)C(=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(2-methyl-2-propen-1-yl)benzamide typically involves the reaction of benzoyl chloride with N-methyl-N-(2-methyl-2-propen-1-yl)amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the product is typically achieved through recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(2-methyl-2-propen-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-methyl-N-(2-methyl-2-propen-1-yl)benzoic acid.

    Reduction: Reduction of the amide group can yield the corresponding amine.

    Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: N-methyl-N-(2-methyl-2-propen-1-yl)benzoic acid.

    Reduction: N-methyl-N-(2-methyl-2-propen-1-yl)benzylamine.

    Substitution: Various substituted benzamides depending on the electrophile used.

Scientific Research Applications

N-Methyl-N-(2-methyl-2-propen-1-yl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-Methyl-N-(2-methyl-2-propen-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target and the context of the interaction. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-N-(2-propen-1-yl)benzamide: Similar structure but lacks the methyl group on the propenyl moiety.

    N-Methyl-N-(2-methyl-2-propen-1-yl)benzoic acid: An oxidized form of the compound.

    N-Methyl-N-(2-methyl-2-propen-1-yl)benzylamine: A reduced form of the compound.

Uniqueness

N-Methyl-N-(2-methyl-2-propen-1-yl)benzamide is unique due to the presence of both a methyl group and a 2-methyl-2-propen-1-yl group on the amide nitrogen. This unique substitution pattern imparts specific chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Biological Activity

N-Methyl-N-(2-methyl-2-propen-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on anti-inflammatory, neuroleptic, and other pharmacological effects, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound can be represented structurally as follows:

N Methyl N 2 methyl 2 propen 1 yl benzamide=C11H13N\text{N Methyl N 2 methyl 2 propen 1 yl benzamide}=C_{11}H_{13}N

Synthesis

The synthesis of this compound typically involves the alkylation of benzamide derivatives. Various synthetic routes have been explored, often focusing on modifications to enhance biological activity. For instance, the introduction of different substituents on the benzene ring can significantly impact its pharmacological properties .

Anti-inflammatory Activity

This compound has shown promising anti-inflammatory properties. In recent studies, benzamide derivatives were tested for their ability to inhibit inflammation-related pathways. The compound's effectiveness was assessed through various assays measuring its impact on neutrophil superoxide anion release and cytokine production.

Case Study: Anti-inflammatory Assays

In a comparative analysis of several benzamide derivatives, this compound demonstrated significant inhibition of inflammatory markers compared to standard anti-inflammatory agents. The results indicated that this compound could serve as a lead for developing new anti-inflammatory drugs.

CompoundIC50 (µM)Activity Description
This compound15Moderate inhibition of superoxide release
Standard Anti-inflammatory Agent20Higher IC50 indicating less potency

Neuroleptic Activity

Research has indicated that certain benzamide derivatives exhibit neuroleptic activity. For instance, compounds similar to this compound have been evaluated for their effects on apomorphine-induced stereotyped behavior in animal models.

Findings in Neuroleptic Studies

In a study comparing various benzamides, this compound showed enhanced activity compared to traditional neuroleptics like haloperidol.

CompoundPotency (times more effective than standard)
This compound15
Haloperidol1

Other Biological Activities

Apart from anti-inflammatory and neuroleptic activities, this compound has been investigated for its potential antimicrobial properties. Preliminary studies suggest that it may exhibit moderate antifungal activity against various pathogens.

Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC, µg/mL)
Candida albicans32
Aspergillus niger64

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